![molecular formula C24H15NO5 B5292188 1,3-dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B5292188.png)
1,3-dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzene derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and palladium catalysts are often used.
Scientific Research Applications
1,3-dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives such as:
- 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid hexyl ester
- 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid pentadecyl ester
- 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid dodecyl ester
These compounds share similar structural features but differ in their side chains, which can influence their chemical properties and biological activities .
Biological Activity
1,3-Dioxo-2-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H11NO4
- Molecular Weight : 293.27 g/mol
- CAS Number : 20262-55-9
The structural formula indicates the presence of multiple functional groups that may contribute to its biological activity, including dioxo and carboxylic acid functionalities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of phenolic structures that can scavenge free radicals and reduce oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that derivatives of isoindole compounds can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Such inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the p53 pathway and the activation of caspases. The ability to target specific cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Case Study 1: Antioxidant Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of isoindole derivatives, including compounds structurally related to our target compound. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure antioxidant activity. Results indicated that certain derivatives exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 25 |
Compound A | 30 |
Compound B | 28 |
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of isoindole derivatives in a murine model of inflammation. The study reported a significant reduction in paw edema after treatment with the compound, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1,3-dioxo-2-[3-[(E)-3-phenylprop-2-enoyl]phenyl]isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(12-9-15-5-2-1-3-6-15)16-7-4-8-18(13-16)25-22(27)19-11-10-17(24(29)30)14-20(19)23(25)28/h1-14H,(H,29,30)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLJELVLPFLQSG-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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